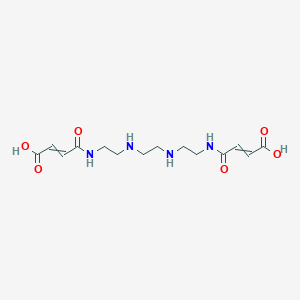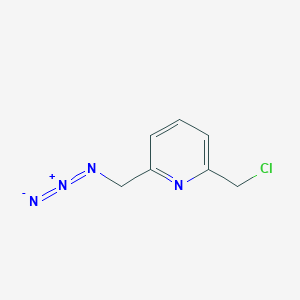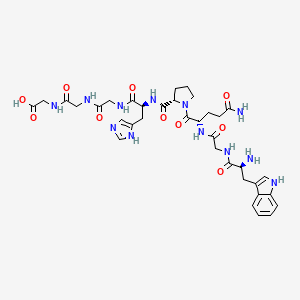
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The sequence of amino acids in this peptide suggests it may have unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
For large-scale production, the process may be optimized by using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial systems, which can be more cost-effective for industrial applications.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Materials Science: Explored for its ability to form self-assembling nanostructures, which can be used in drug delivery systems.
Mechanism of Action
The mechanism by which L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, to modulate biological pathways. For example, it may bind to neuroreceptors to exert neuroprotective effects or inhibit inflammatory pathways by interacting with key enzymes.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid (GPE): Known for its neuroprotective properties.
Glycyl-L-histidyl-L-lysine (GHK): Used in cosmetic products for its ability to stimulate collagen production.
Glycyl-L-glutamyl-L-prolyl-L-arginine (GQPR): Known for its anti-inflammatory properties.
Uniqueness
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine is unique due to its specific sequence of amino acids, which may confer distinct structural and functional properties not found in other peptides
Properties
CAS No. |
765910-64-3 |
|---|---|
Molecular Formula |
C35H46N12O10 |
Molecular Weight |
794.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C35H46N12O10/c36-22(10-19-12-39-23-5-2-1-4-21(19)23)32(54)42-16-30(51)45-24(7-8-27(37)48)35(57)47-9-3-6-26(47)34(56)46-25(11-20-13-38-18-44-20)33(55)43-15-29(50)40-14-28(49)41-17-31(52)53/h1-2,4-5,12-13,18,22,24-26,39H,3,6-11,14-17,36H2,(H2,37,48)(H,38,44)(H,40,50)(H,41,49)(H,42,54)(H,43,55)(H,45,51)(H,46,56)(H,52,53)/t22-,24-,25-,26-/m0/s1 |
InChI Key |
NLRVEOKAKMUMPT-GKXKVECMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


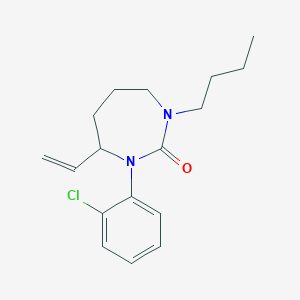

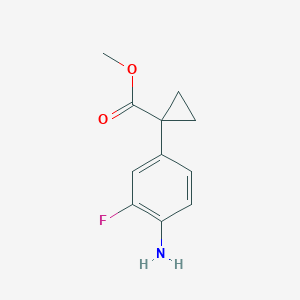
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
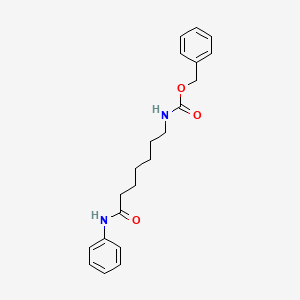
![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)

![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

